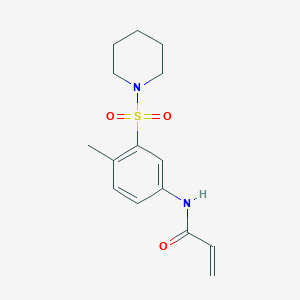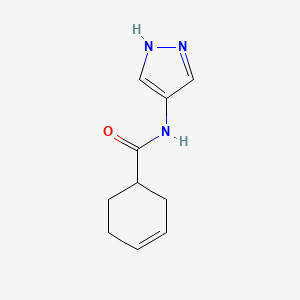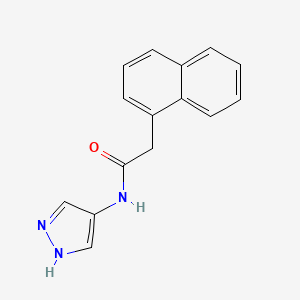
2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide, also known as Nap-Pyrazole, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide varies depending on its application. In cancer research, 2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide inhibits the activity of MDM2 by binding to its p53-binding pocket, which prevents the interaction between MDM2 and p53. This leads to the stabilization and activation of p53, which induces apoptosis in cancer cells. In neuroscience, 2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide acts as a positive allosteric modulator of the GABA-A receptor, enhancing its activity and leading to anxiolytic and sedative effects.
Biochemical and Physiological Effects:
2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide has been shown to have various biochemical and physiological effects depending on its application. In cancer research, 2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide induces apoptosis in cancer cells by activating the p53 pathway. In neuroscience, 2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide enhances the activity of the GABA-A receptor, leading to anxiolytic and sedative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide has several advantages for lab experiments, including its ease of synthesis, high purity, and specificity for its target proteins. However, it also has some limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and activity.
Direcciones Futuras
There are several future directions for the research on 2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide. In cancer research, further studies are needed to investigate its efficacy in combination with other chemotherapeutic agents and its potential for the treatment of other types of cancer. In neuroscience, more research is needed to explore its potential for the treatment of anxiety disorders and other neurological conditions. Additionally, further studies are needed to optimize its pharmacokinetic properties and improve its solubility in aqueous solutions.
Métodos De Síntesis
The synthesis of 2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide can be achieved through a simple one-pot reaction between 2-naphthylamine and pyrazole-4-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The product can be purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide has been shown to inhibit the activity of a protein called MDM2, which plays a crucial role in the regulation of the tumor suppressor protein p53. Inhibition of MDM2 by 2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide leads to the activation of p53 and subsequent induction of apoptosis in cancer cells.
In neuroscience, 2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide has been shown to modulate the activity of the GABA-A receptor, a major inhibitory neurotransmitter receptor in the brain. 2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide acts as a positive allosteric modulator of the receptor, enhancing its activity and leading to anxiolytic and sedative effects.
Propiedades
IUPAC Name |
2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c19-15(18-13-9-16-17-10-13)8-12-6-3-5-11-4-1-2-7-14(11)12/h1-7,9-10H,8H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGJYTWIASHLID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7542029.png)
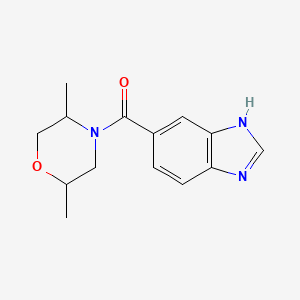
![1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol](/img/structure/B7542036.png)
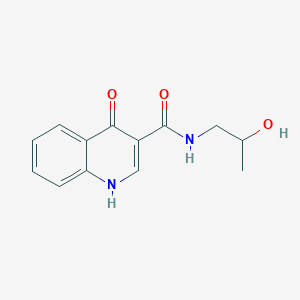


![4-[(2,5-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7542065.png)
![N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B7542076.png)
